10-azidodecyl 4-methylbenzenesulfonate
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Overview
Description
10-azidodecyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C17H27N3O3S It is known for its unique structure, which includes a toluene-4-sulfonic acid moiety and a 10-azidodecyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 10-azidodecyl ester typically involves the esterification of toluene-4-sulfonic acid with 10-azidodecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of toluene-4-sulfonic acid 10-azidodecyl ester may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
10-azidodecyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) and solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like LiAlH4 or palladium on carbon (Pd/C) under hydrogen atmosphere.
Click Chemistry: Copper(I) catalysts and alkynes are typically used under mild conditions.
Major Products Formed
Amines: From reduction of the azido group.
Triazoles: From click chemistry reactions with alkynes.
Scientific Research Applications
10-azidodecyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, particularly in the formation of triazoles via click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 10-azidodecyl ester primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process that is highly specific and efficient. This reactivity makes it a valuable tool in click chemistry and bioconjugation applications.
Comparison with Similar Compounds
Similar Compounds
Toluene-4-sulfonic acid undec-10-enyl ester: Similar structure but with an alkene group instead of an azido group.
Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethanol: Contains a different functional group and aromatic system.
Uniqueness
10-azidodecyl 4-methylbenzenesulfonate is unique due to its azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and bioconjugation, where the formation of stable triazole rings is desired.
Properties
IUPAC Name |
10-azidodecyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-16-10-12-17(13-11-16)24(21,22)23-15-9-7-5-3-2-4-6-8-14-19-20-18/h10-13H,2-9,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTDYFCDVIUWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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